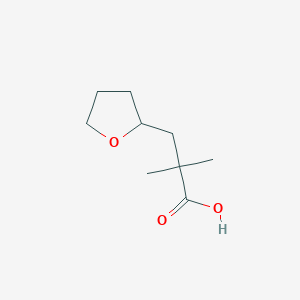

2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDAAHASUINXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to impact gene expression, leading to changes in the production of specific proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function. Long-term studies have also observed its impact on cellular processes in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular processes.

Biological Activity

2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 142.18 g/mol

- Functional Groups : Carboxylic acid and oxolane ring

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which can lead to significant physiological effects.

Potential Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, influencing cellular responses.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated that the compound exhibited moderate growth inhibition (1% to 23%) across various tumor types at a concentration of 10 µM. This suggests potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction

In another investigation, the compound was tested for its inhibitory effects on lysosomal phospholipase A₂ (LPLA₂), a key enzyme implicated in drug-induced phospholipidosis. The results showed that the compound's interaction with LPLA₂ could predict potential drug toxicity, highlighting its relevance in drug development .

Medicinal Chemistry

The compound is being explored for its therapeutic properties and as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable candidate for developing dual-target drugs that can inhibit multiple pathways simultaneously.

Metabolomics

Recent advancements in metabolomics have utilized this compound to study altered metabolic pathways in diseases such as glioblastoma. The ability to analyze its effects on cellular metabolism provides insights into its broader biological implications .

Scientific Research Applications

Organic Synthesis

2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it an essential reagent in synthetic organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Carboxylate salts |

| Reduction | Produces alcohols or alkanes | Alcohol derivatives |

| Substitution | Functional group replacement | Various substituted derivatives |

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications. It may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The unique structure allows for targeted drug design, making it a candidate for further exploration in drug development.

Case Study: Anticancer Properties

In studies focusing on anticancer agents, derivatives of this compound have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation.

Polymer Science

The compound is utilized in the modification of polymers to enhance their properties. Its reactivity allows it to be incorporated into polymer chains, improving mechanical strength and thermal stability.

Table 2: Applications in Polymer Modification

| Application | Description |

|---|---|

| Coatings | Used in the formulation of protective coatings |

| Adhesives | Enhances adhesion properties in industrial adhesives |

| Specialty Polymers | Serves as a precursor for creating specialty polymers |

Biochemical Research

In biochemical studies, this compound is employed as a tool for investigating metabolic pathways and enzyme kinetics. Its structural characteristics allow it to mimic natural substrates or inhibitors.

Example Application: Enzyme Kinetics

The compound can be used to study the kinetics of enzymes involved in fatty acid metabolism, providing insights into metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.